2-(2-Chlorophenyl)ethanol
Overview
Description
2-(2-Chlorophenyl)ethanol is an organic compound with the molecular formula C8H9ClO It is a chlorinated derivative of phenylethanol, characterized by the presence of a chlorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2-chlorophenyl)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method includes the Grignard reaction, where 2-chlorobenzyl chloride reacts with ethylene oxide in the presence of a magnesium catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-(2-chlorophenyl)acetaldehyde. This process involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-(2-chlorophenyl)acetaldehyde or further to 2-(2-chlorophenyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-(2-chlorophenyl)ethane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 2-(2-Chlorophenyl)acetaldehyde, 2-(2-Chlorophenyl)acetic acid.
Reduction: 2-(2-Chlorophenyl)ethane.
Substitution: Various substituted phenylethanol derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its potential therapeutic effects may involve modulation of enzyme activity or receptor binding, although further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
2-(4-Chlorophenyl)ethanol: Similar structure but with the chlorine atom on the para position of the phenyl ring.
2-(2-Bromophenyl)ethanol: Bromine atom instead of chlorine, leading to different reactivity and properties.
2-Phenylethanol: Lacks the chlorine atom, resulting in different chemical behavior and applications.
Uniqueness: 2-(2-Chlorophenyl)ethanol is unique due to the presence of the chlorine atom on the ortho position of the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other phenylethanol derivatives and contributes to its specific properties and uses.
Properties
IUPAC Name |
2-(2-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNHTCBFRSCBQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173540 | |
Record name | o-Chlorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19819-95-5 | |
Record name | 2-Chlorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19819-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Chlorophenethylic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019819955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Chlorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-chlorophenethylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-Chlorophenyl)ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JVZ9G2VBD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2-(2-Chlorophenyl)ethanol?
A1: this compound serves as a versatile starting material for synthesizing various heterocyclic compounds. Two notable reactions are:
- Synthesis of (±)-1-Aryl-5-chloroisochromans: Under microwave irradiation and acidic conditions, this compound undergoes an oxa-Pictet-Spengler reaction with aromatic aldehydes. This efficient, solvent-free method yields a series of novel (±)-1-Aryl-5-chloroisochromans [].
- Synthesis of 2,3-Dihydrobenzofuran: Copper(I) catalysts enable the intramolecular cyclization of this compound to produce 2,3-Dihydrobenzofuran [, ].
Q2: How does the presence of microwave irradiation impact the synthesis of (±)-1-Aryl-5-chloroisochromans from this compound?
A: Microwave irradiation plays a crucial role in facilitating the synthesis of (±)-1-Aryl-5-chloroisochromans from this compound by enabling a rapid and efficient solvent-free reaction []. This approach offers advantages over traditional heating methods, including reduced reaction times and potentially higher yields.
Q3: What is the role of copper catalysts in reactions involving this compound?
A: Copper(I) catalysts specifically enable the intramolecular cyclization of this compound, leading to the formation of 2,3-Dihydrobenzofuran [, ]. This suggests that copper catalysts play a crucial role in activating the C-Cl bond within the molecule, facilitating the cyclization process.
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